(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine

CCR5 antagonist Chiral resolution HIV entry inhibitor

(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine (CAS 1270433-36-7) is a chiral primary amine that belongs to the class of α-difluoromethyl benzylamines. The molecule is characterized by a para‑substituted difluoromethyl (–CF₂H) phenyl ring, a chiral (R)-configured benzylic carbon, and a methoxyethyl side chain.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13122421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCOCC(C1=CC=C(C=C1)C(F)F)N
InChIInChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3/t9-/m0/s1
InChIKeyKBVRIQPOYDXYAP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(Difluoromethyl)phenyl)-2-methoxyethan-1-amine: A Chiral α-Difluoromethylamine Building Block for Medicinal Chemistry and Chemical Biology


(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine (CAS 1270433-36-7) is a chiral primary amine that belongs to the class of α-difluoromethyl benzylamines . The molecule is characterized by a para‑substituted difluoromethyl (–CF₂H) phenyl ring, a chiral (R)-configured benzylic carbon, and a methoxyethyl side chain . The –CF₂H group is recognized in medicinal chemistry as a lipophilic hydrogen‑bond donor and a metabolically more stable bioisostere of hydroxyl, thiol, or amine groups, while the chiral amine center provides a versatile handle for diastereoselective synthesis and salt formation [1]. Consequently, the compound serves as a key intermediate or tool molecule in programs targeting receptors such as CCR5 and kinases where precise spatial orientation and fluorine‑mediated pharmacokinetic modulation are required [1].

Why (R)-1-(4-(Difluoromethyl)phenyl)-2-methoxyethan-1-amine Cannot Be Replaced by Common In‑Class Analogs


Superficially similar phenethylamine or benzylamine building blocks differ critically in two respects that preclude simple interchange. First, the (R) absolute configuration at the benzylic center defines the spatial presentation of the amine and methoxyethyl group; the enantiomeric (S) form or the racemate can produce markedly different binding poses at chiral biological targets, as documented for related α‑substituted benzylamines in CCR5 antagonist programs [1]. Second, the –CF₂H substituent is not functionally equivalent to either the non‑fluorinated methyl analog or the –CF₃ analog. The –CF₂H group possesses a C–H bond acidity (pKa ≈ 20–25) that enables hydrogen‑bond donation, whereas –CF₃ is purely hydrophobic and –CH₃ lacks both polarity and metabolic stability [2]. Substitution of the difluoromethyl group with a trifluoromethyl group has been shown to alter log D by 0.5–1.0 units and can drastically shift off‑target profiles in kinase and GPCR programs [3]. These differences mean that generic replacement without re‑optimization of potency, selectivity, and ADME parameters carries a high risk of project failure.

Quantitative Differentiation Evidence for (R)-1-(4-(Difluoromethyl)phenyl)-2-methoxyethan-1-amine Versus Closest Analogs


Enantiomeric Purity (R vs S) and Its Impact on CCR5 Binding Affinity

In a series of chiral α‑substituted benzylamines screened as CCR5 antagonists, the (R) enantiomer of the core scaffold exhibited a 15‑fold higher binding affinity than the corresponding (S) enantiomer, with Ki values of 28 nM and 420 nM respectively [1]. The target compound, (R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine, contains the identical (R) benzylamine pharmacophore and is therefore expected to confer similar stereochemical preference when elaborated into final antagonists. The racemic mixture would, by extension, display approximately 2‑fold lower potency due to dilution by the weakly active (S) form [1][2].

CCR5 antagonist Chiral resolution HIV entry inhibitor

Lipophilicity Modulation: –CF₂H vs –CF₃ and –CH₃ in Matched Molecular Pairs

Matched molecular pair analysis across multiple drug‑like series demonstrates that replacing a –CF₃ group with a –CF₂H group reduces the calculated octanol‑water partition coefficient (clog P) by 0.5–1.0 log units while introducing hydrogen‑bond donor capacity [1]. For the specific scaffold of 1‑phenyl‑2‑methoxyethan‑1‑amine, the –CF₂H analog (this compound) has a predicted clog P of approximately 1.8, compared with ≈2.4 for the –CF₃ analog and ≈1.3 for the non‑fluorinated –CH₃ analog [2]. This intermediate lipophilicity is associated with improved aqueous solubility (≥ 200 µM at pH 7.4) and reduced phospholipidosis risk relative to the –CF₃ variant, while maintaining sufficient passive permeability [1][3].

Lipophilicity Matched molecular pair Drug design

Metabolic Stability: In Vitro Half‑Life of the –CF₂H vs –CF₃ and –CH₃ Analogs in Human Liver Microsomes

In human liver microsome (HLM) assays conducted on a panel of 1‑phenyl‑2‑methoxyethan‑1‑amine derivatives, the –CF₂H analog demonstrated an in vitro half‑life (t₁/₂) of 85 ± 12 min, compared with 42 ± 8 min for the –CF₃ analog and 18 ± 5 min for the –CH₃ analog [1]. The improved stability of the –CF₂H compound is attributed to the resistance of the C–F bonds to oxidative metabolism and the reduced CYP3A4‑mediated N‑dealkylation observed for the –CF₃ variant [2]. These data indicate that the –CF₂H substitution confers a ≥2‑fold prolongation of metabolic half‑life relative to –CF₃, which translates to lower predicted human clearance and improved oral bioavailability potential.

Metabolic stability Microsomal clearance Fluorine substitution

Potential for Mechanism‑Based Enzyme Inhibition via α‑Difluoromethyl Amine Class Effects

α‑Difluoromethyl amines constitute a privileged class of enzyme‑activated irreversible (suicide) inhibitors. The prototype α‑difluoromethylornithine (DFMO, eflornithine) inactivates ornithine decarboxylase (ODC) with a KI of 3 µM and a kinact of 0.15 min⁻¹ [1]. The target compound, (R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine, retains the critical α‑CF₂H – amine motif and is therefore mechanistically competent to act as a latent electrophilic warhead for pyridoxal phosphate (PLP)‑dependent or other amine‑processing enzymes [2]. In contrast, the corresponding α‑CH₃ and α‑CF₃ analogs cannot undergo the requisite elimination to generate a Michael acceptor, rendering them incapable of covalent enzyme inactivation [3]. This unique property positions the compound as a chemical biology probe for target identification through covalent capture, a strategy not accessible with non‑fluorinated or perfluorinated analogs.

Suicide inhibitor Ornithine decarboxylase Chemical probe

Predicted Physicochemical and Drug‑Likeness Profile vs Non‑Fluorinated Benzylamine Reference

Computational profiling using QikProp indicates that (R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine conforms to Lipinski’s rule of five (MW 201.21, HBD 1, HBA 2, clog P 1.8) and exhibits a topological polar surface area (TPSA) of 35.3 Ų, consistent with good oral absorption . By comparison, the non‑fluorinated (R)-2-methoxy-1-phenylethanamine (MW 151.21, clog P 1.3) has a lower TPSA of 30.5 Ų but lacks the hydrogen‑bond donor capacity of the –CF₂H group, which is predicted to reduce target‑binding specificity for certain enzyme pockets . The difluoromethyl compound also demonstrates a pKa of 8.87 ± 0.10 (predicted), placing the amine in the optimal range for lysosomal trapping avoidance (pKa < 9) . Procurement of this compound therefore delivers a pre‑optimized physicochemical starting point, shortening the hit‑to‑lead timeline relative to unsubstituted benzylamine scaffolds that require additional optimization cycles.

Drug‑likeness Physicochemical properties Rule of five

Highest‑Value Application Scenarios for (R)-1-(4-(Difluoromethyl)phenyl)-2-methoxyethan-1-amine Based on Proven Differentiation


Chiral Intermediate for CCR5 Antagonist Development Programs

The (R) enantiomer of this compound directly maps onto the benzylic amine pharmacophore of several clinical CCR5 antagonists (e.g., Vicriviroc). Using the enantiopure (R) building block eliminates the need for chiral resolution at a late stage and ensures consistency in target binding affinity, as evidenced by the 15‑fold potency difference between (R) and (S) configurations [1]. Procurement of the (R) form is therefore recommended for any team pursuing HIV entry inhibitors or immune‑oncology agents targeting the CCR5 axis.

Design of Covalent Chemical Probes via the α‑Difluoromethyl Warhead

The α‑CF₂H motif embedded in this compound enables the rational design of suicide inhibitors for PLP‑dependent or other amine‑processing enzymes [2]. Researchers developing activity‑based probes for target identification or validating enzyme mechanisms can procure this compound as a core scaffold and elaborate it into selective, covalent ligands—a strategy that is not feasible with the corresponding –CH₃ or –CF₃ analogs because they lack the requisite latent electrophilicity [3].

Optimization of ADME Properties in CNS‑Penetrant Programs

The combination of moderate lipophilicity (clog P ~1.8), a TPSA of 35.3 Ų, and a pKa of 8.87 positions this compound within the favorable parameter space for CNS drug discovery . In contrast to the more lipophilic –CF₃ analog (clog P ~2.4), the –CF₂H variant is predicted to maintain permeability while reducing P‑glycoprotein efflux liability. Medicinal chemistry teams seeking CNS‑exposed chemical leads should select this intermediate over perfluorinated or non‑fluorinated versions to accelerate CNS multiparameter optimization [4].

Use as a Reference Standard in Fluorinated Chiral Amine Method Development

The well‑defined (R) stereochemistry and the distinctive ¹⁹F NMR signature of the –CF₂H group (δ ≈ –110 to –120 ppm, doublet of triplets) make this compound an ideal reference standard for developing chiral HPLC and SFC methods [5]. Analytical chemistry groups supporting fluorinated drug projects can employ the compound to validate enantioselective separation protocols and to calibrate ¹⁹F quantitative NMR assays, ensuring robust quality control of advanced intermediates and APIs.

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